

An In-depth Technical Guide to the Physicochemical Properties of Methionyl-Threonine

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Compound of Interest		
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Abstract

Methionyl-Threonine (Met-Thr) is a dipeptide composed of the essential amino acids methionine and threonine. As an intermediate in protein metabolism, a comprehensive understanding of its physicochemical properties is crucial for researchers in the fields of biochemistry, drug development, and nutritional science. This technical guide provides a detailed overview of the core physicochemical characteristics of Methionyl-Threonine, including its structural and chemical data, predicted ionization constants, and solubility. Furthermore, this guide outlines detailed experimental protocols for the determination of these properties and presents visual representations of relevant metabolic pathways and experimental workflows to facilitate a deeper understanding of this dipeptide.

Core Physicochemical Properties

The fundamental physicochemical properties of Methionyl-Threonine are summarized below. These properties are essential for a variety of applications, from understanding its biological fate to developing analytical methods for its detection and quantification.



Property	Value	Source
Molecular Formula	C9H18N2O4S	PubChem[1]
Molecular Weight	250.32 g/mol	PubChem[1]
IUPAC Name	(2S,3R)-2-[[(2S)-2-amino-4- (methylsulfanyl)butanoyl]amino]-3-hydroxybutanoic acid	PubChem[1]
Canonical SMILES	CINVALID-LINKO)NC(=O) INVALID-LINKN">C@HO	PubChem[1]
InChI Key	KAKJTZWHIUWTTD- VQVTYTSYSA-N	PubChem[1]
Predicted Isoelectric Point (pl)	5.58	IPC 2.0[2]
Predicted pKa (α-carboxyl)	~3.3	Estimated based on typical peptide values
Predicted pKa (α-amino)	~8.0	Estimated based on typical peptide values
Solubility in Water	Predicted to be soluble	General peptide solubility guidelines[3][4]
Stability	Susceptible to oxidation at the methionine residue.[5][6]	General knowledge of peptide stability

Experimental Protocols

Detailed experimental procedures are critical for the accurate determination of the physicochemical properties of dipeptides like Methionyl-Threonine. The following sections provide established protocols that can be adapted for this purpose.

Determination of Isoelectric Point (pl) by Isoelectric Focusing (IEF)

Isoelectric focusing is a high-resolution technique used to separate molecules based on their isoelectric point.[7][8][9][10][11]



Principle: A pH gradient is established in a gel matrix. When an electric field is applied, a protein or peptide will migrate towards the electrode with the opposite charge. As it moves through the pH gradient, its own net charge will change. The migration ceases when the molecule reaches the point in the pH gradient that corresponds to its pI, at which it has no net charge.[11]

Methodology:

- Gel Preparation: A polyacrylamide or agarose gel is prepared containing a mixture of carrier ampholytes, which are small, multicharged polymers that, when subjected to an electric field, create a stable pH gradient.[10]
- Sample Preparation: A solution of Methionyl-Threonine is prepared in a low-ionic-strength buffer.[7]
- Sample Application: The sample is applied to the IEF gel.[8]
- Focusing: An electric field is applied across the gel. The voltage is gradually increased to allow the dipeptide to migrate and focus at its pl.[11]
- Staining and Visualization: After focusing, the gel is fixed to immobilize the separated components and then stained with a dye (e.g., Coomassie Brilliant Blue) to visualize the focused band of Methionyl-Threonine.
- pl Determination: The pl is determined by comparing the position of the sample band to that of a series of pl marker proteins run on the same gel.[9]

Determination of pKa Values by Potentiometric Titration

Potentiometric titration is a highly precise method for determining the pKa values and isoelectric point of ionizable molecules.[1][12][13]

Principle: A solution of the dipeptide is titrated with a standardized acid or base. The pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve, and the pI can be calculated from these values.[1]



Methodology:

- Sample Preparation: A precise amount of Methionyl-Threonine is dissolved in deionized water to a known concentration (e.g., 1-10 mM).[13]
- Titration Setup: The sample solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.
- Titration: The solution is titrated with a standardized solution of HCl or NaOH. The titrant is added in small, precise increments.
- Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to reach equilibrium.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the curve. The pI can be calculated as the average of the two pKa values corresponding to the zwitterionic form.[1]

Determination of pKa Values by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine site-specific pKa values by monitoring the chemical shifts of specific nuclei as a function of pH.[14][15][16][17] [18][19]

Principle: The chemical shift of a nucleus is sensitive to its local electronic environment. Protonation or deprotonation of a nearby functional group alters this environment, leading to a change in the chemical shift. By monitoring these changes across a range of pH values, a titration curve can be generated for a specific nucleus, from which the pKa can be determined. [18]

Methodology:

- Sample Preparation: A series of samples of Methionyl-Threonine are prepared in buffers of varying pH. A constant ionic strength is maintained across all samples.
- NMR Data Acquisition: 1H or 13C NMR spectra are acquired for each sample.



- Chemical Shift Analysis: The chemical shifts of nuclei adjacent to the ionizable groups (the α-amino group and the C-terminal carboxyl group) are measured at each pH.
- Data Plotting and Fitting: The chemical shift of a specific nucleus is plotted against the pH.
 The resulting data is fitted to the Henderson-Hasselbalch equation to determine the pKa,
 which corresponds to the inflection point of the sigmoidal curve.[14]

Determination of Aqueous Solubility

2.4.1. Gravimetric Method

The gravimetric method is a straightforward approach to determine the equilibrium solubility of a compound.[20]

Principle: An excess amount of the solute is equilibrated with the solvent for a sufficient time to ensure saturation. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Methodology:

- Sample Preparation: An excess amount of solid Methionyl-Threonine is added to a known volume of water in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Separation: The undissolved solid is removed by centrifugation or filtration.
- Evaporation: A precise volume of the clear supernatant is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven).
- Quantification: The container with the dried solute is weighed, and the mass of the dissolved Methionyl-Threonine is determined. The solubility is then calculated in units such as g/L or mol/L.

2.4.2. UV-Vis Spectrophotometry



For compounds that absorb UV-Vis light, spectrophotometry offers a rapid and sensitive method for determining solubility.[21][22][23][24]

Principle: The absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert law). By creating a calibration curve of absorbance versus concentration, the concentration of a saturated solution can be determined.

Methodology:

- Wavelength of Maximum Absorbance (λmax) Determination: A UV-Vis spectrum of a dilute solution of Methionyl-Threonine is recorded to determine the wavelength of maximum absorbance.
- Calibration Curve: A series of standard solutions of Methionyl-Threonine with known concentrations are prepared. The absorbance of each standard at the λmax is measured, and a calibration curve of absorbance versus concentration is plotted.
- Saturated Solution Preparation: A saturated solution of Methionyl-Threonine is prepared as described in the gravimetric method (steps 1-3).
- Absorbance Measurement: The saturated solution is diluted with a known factor to bring its absorbance within the linear range of the calibration curve. The absorbance of the diluted solution is then measured at the λmax.
- Solubility Calculation: The concentration of the diluted solution is determined from the
 calibration curve. The solubility of the original saturated solution is then calculated by taking
 the dilution factor into account.

Biological Context and Signaling Pathways

Methionyl-Threonine, as a dipeptide, is primarily understood as a transient product of protein digestion and catabolism.[22] While specific signaling pathways directly initiated by Methionyl-Threonine have not been extensively characterized, the metabolic fates of its constituent amino acids, methionine and threonine, are well-established and of significant biological importance.

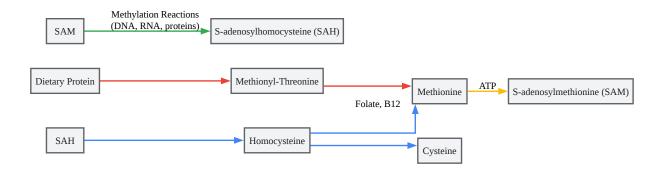
Methionine Metabolism: Methionine is a crucial essential amino acid involved in protein synthesis and is a key methyl donor through its conversion to S-adenosylmethionine (SAM).



SAM is vital for the methylation of DNA, RNA, proteins, and lipids, playing a critical role in epigenetic regulation and cellular signaling.

Threonine Metabolism: Threonine is an essential amino acid that can be metabolized through several pathways, leading to the production of glycine, acetyl-CoA, and pyruvate. These products are integral to central carbon metabolism and the biosynthesis of other important molecules.

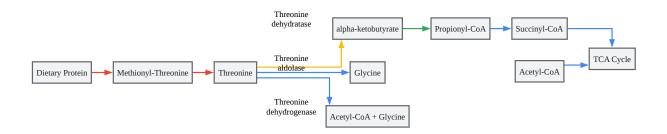
The following diagrams illustrate the metabolic context of methionine and threonine.



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Simplified Metabolic Pathway of Methionine.





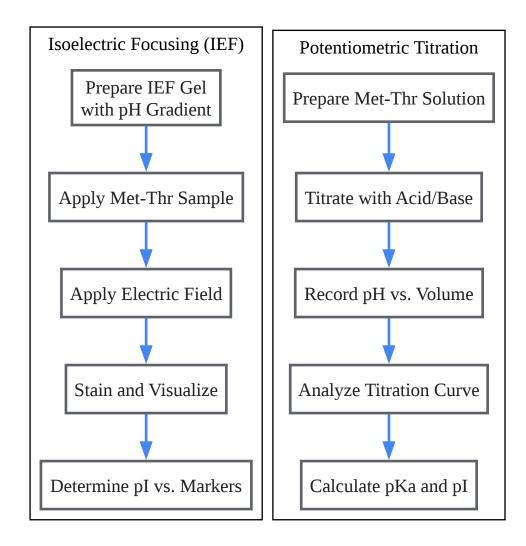
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Simplified Metabolic Pathways of Threonine.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described in this guide.

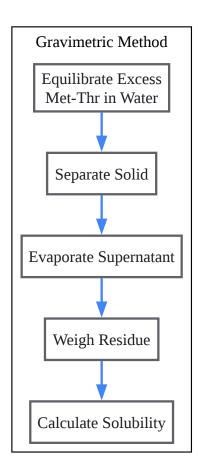


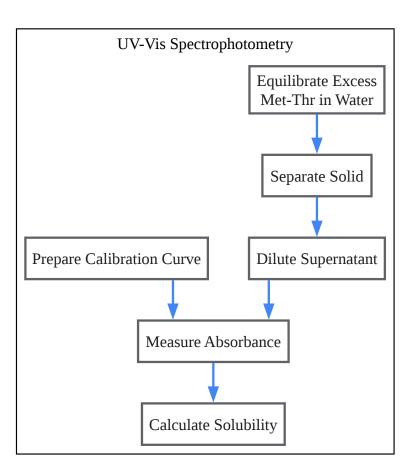


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Workflow for pI and pKa Determination.







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